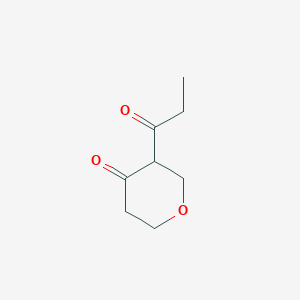
KadcoccineacidB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccineacidB is a novel compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidB typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of a key intermediate through a series of condensation and cyclization reactions. This intermediate is then subjected to further functionalization to introduce the desired substituents and achieve the final structure of this compound. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the reaction parameters and ensure the reproducibility of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate this compound in its pure form.
化学反応の分析
Types of Reactions: KadcoccineacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within its molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including the choice of solvent and temperature, are carefully optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
KadcoccineacidB has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound finds applications in the industry as a catalyst and in the development of new materials.
作用機序
The mechanism of action of KadcoccineacidB involves its interaction with specific molecular targets and pathways within biological systems. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression.
類似化合物との比較
KadcoccineacidB is unique compared to other similar compounds due to its distinct molecular structure and reactivity. Similar compounds include KadcoccineacidA and KadcoccineacidC, which share some structural features but differ in their functional groups and overall reactivity. This compound stands out for its higher stability and broader range of applications in scientific research.
特性
分子式 |
C32H46O5 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
(E,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methyl-4-oxohept-2-enoic acid |
InChI |
InChI=1S/C32H46O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,23,25-28H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChIキー |
ZCHMISWQWLVBPI-FIXRFNKBSA-N |
異性体SMILES |
C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
正規SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

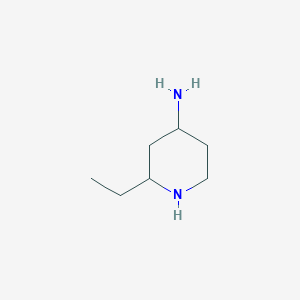
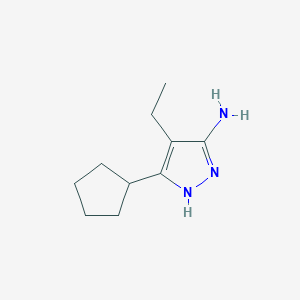
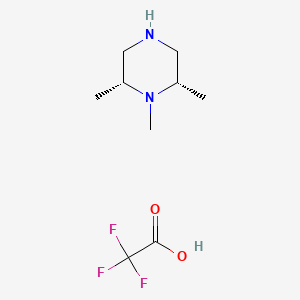
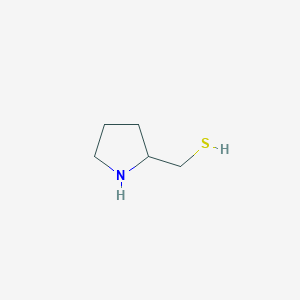
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
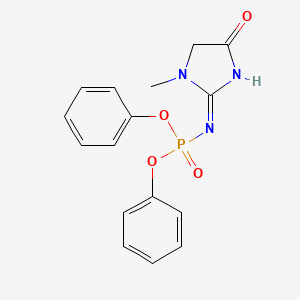

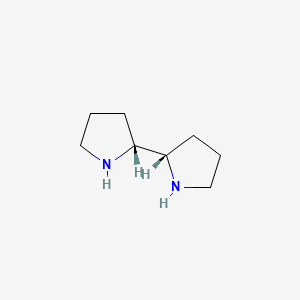
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)

![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
